molecular formula C14H23N3O3S2 B2547794 3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole CAS No. 2319807-67-3

3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole

Cat. No. B2547794
CAS RN: 2319807-67-3
M. Wt: 345.48
InChI Key: LTNLDTVDNBLSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole" is a novel sulfonamide derivative of 5-substituted-3-methylisoxazole. This compound is part of a broader class of chemicals that have been synthesized and characterized starting from 3,5-dimethylisoxazole, which is a versatile precursor for various sulfonamide derivatives with potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of these novel sulfonamide derivatives involves key steps that start with the generation of 3,5-dimethylisoxazole-4-sulfonamides. These intermediates are then reacted with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes to yield a series of novel aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle. The developed approach has been discussed in terms of its scope and limitations, indicating the versatility and potential challenges in the synthesis of these compounds .

Molecular Structure Analysis

Although the specific molecular structure analysis of "3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole" is not detailed in the provided papers, similar compounds have been studied using techniques such as X-ray analysis, two-dimensional NMR spectroscopy (HSQC, HMBC, NOESY), and quantum-chemical methods (ab initio, AM1, PM3). These methods allow for a detailed understanding of the molecular geometry, electronic structure, and potential reactive sites of the compounds .

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives of isoxazole are diverse and can lead to a variety of products depending on the reactants and conditions used. For instance, the reaction of 5-aryloxytetrazoles with dimethyl sulfoxide and acetic anhydride can yield mixtures of 1- and 2-methylsulfanylmethyl-5-aryloxytetrazoles, with the yield and ratio of products depending on the substituents present in the aryloxy group. This indicates that the reactivity of such compounds can be fine-tuned by modifying the substituents, which is a valuable characteristic for designing compounds with specific properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives of isoxazole, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the isoxazole ring. The presence of different functional groups can significantly alter these properties, making them suitable for various applications. However, the specific properties of "3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole" are not discussed in the provided papers, and further experimental studies would be required to determine these characteristics .

Scientific Research Applications

Synthesis and Characterization

  • Research on isoxazole derivatives, such as the synthesis and characterization of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, showcases the interest in these compounds for their structural and chemical properties. The study detailed the spectroscopic techniques and X-ray diffraction studies used to confirm the structure of synthesized compounds, highlighting the utility of isoxazole derivatives in chemical synthesis and analysis (Naveen et al., 2015).

Chemical Reactions and Transformations

  • Investigations into the metalation and electrophilic quenching of isoxazoles have provided selective, direct, and synthetically useful entries to thioalkyl derivatives. This study demonstrates the versatility of isoxazole compounds in undergoing chemical transformations, which could be relevant for the functionalization of compounds like 3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole (Balasubramaniam et al., 1990).

Application in Synthesis of Novel Compounds

  • The synthesis of novel 5‐substituted 3‐methylisoxazole‐4‐sulfonamides showcases the application of isoxazole derivatives in creating new chemical entities. Such research indicates the potential for compounds with the isoxazole moiety to serve as intermediates in the synthesis of pharmacologically relevant materials (Filimonov et al., 2006).

Potential for Pharmacological Applications

  • While not directly related to "3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole," research on compounds with structural similarities suggests potential for exploring pharmacological applications. Studies on sulfonamide derivatives, for example, have demonstrated solubility and chemotherapeutic activity, indicating the therapeutic potential of compounds with similar structural features (Schnitzer & Foster, 1946).

properties

IUPAC Name

3,5-dimethyl-4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S2/c1-11-14(12(2)20-15-11)22(18,19)17-6-3-5-16(7-8-17)13-4-9-21-10-13/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNLDTVDNBLSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.